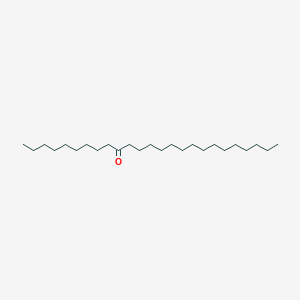

10-Pentacosanone

説明

10-Pentacosanone is a type of very long-chain methyl ketone . It is a major component of the UV-reflective abdominal wax of dragonflies . The IUPAC name for this compound is pentacosan-13-one .

Synthesis Analysis

The synthesis of 2-pentacosanone, a similar compound to 10-pentacosanone, has been studied in the context of dragonfly wax. The compound spontaneously forms light-scattering scale-like fine structures with strong UV reflection .Molecular Structure Analysis

10-Pentacosanone has a molecular formula of C25H50O . It is a long-chain molecule with a ketone functional group. The exact structure and position of the ketone group can vary, as seen in similar compounds like 2-pentacosanone and 13-pentacosanone .科学的研究の応用

Colorimetric Sensor Development

10-Pentacosanone and related compounds have been utilized in developing colorimetric sensors. For instance, Pumtang et al. (2011) synthesized a series of diacetylene acids, including 4-(pentacosa-10,12-diynylamino)-4-oxobutanoic acid, which, in combination with pentacosa-10,12-diynoic acid, was used to create paper-based sensor arrays for solvent detection. These sensors exhibited a colorimetric response to various organic solvents, changing colors upon exposure (Pumtang et al., 2011).

Nanostructure Formation and Analysis

10-Pentacosanone derivatives have been explored in the formation of nanostructures. Alloisio et al. (2015) studied 10,12-pentacosadiynoic acid's ability to adsorb on the surface of silver nanoparticles, which, upon UV irradiation, produced stable nanohybrids with core–shell architectures. This research contributes to the understanding of nano to mesoscale architecture formation (Alloisio et al., 2015).

NMR Spectroscopy in Biochemical Studies

Dodevski et al. (2014) developed a reverse micelle surfactant system using 1-decanoyl-rac-glycerol and lauryldimethylamine-N-oxide for solution nuclear magnetic resonance (NMR) studies of proteins and nucleic acids. This system, incorporating compounds like 10-pentacosanone, enhances the NMR performance for studying macromolecules, showcasing its application in biochemical research (Dodevski et al., 2014).

Radiation Dosimetry

Research by Ali et al. (1996) explored the use of pentacosa-10,12-diynoic acid in Langmuir-Blodgett (LB) multilayer films for radiation dosimetry. These films respond to gamma and UV radiation, suggesting their potential as a dosimeter system in radiation processing industries (Ali et al., 1996).

Thermochromic Properties and Temperature Sensing

Wacharasindhu et al. (2010) investigated the thermochromic properties of polydiacetylenes derived from mono- and diamides of 10,12-pentacosadiynoic acid. The study showed variation in color transition temperatures and thermochromic reversibility, indicating potential applications in universal temperature sensing materials (Wacharasindhu et al., 2010).

特性

IUPAC Name |

pentacosan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHORHTXEVNSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Pentacosanone | |

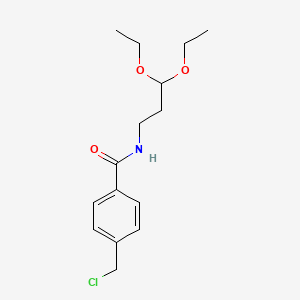

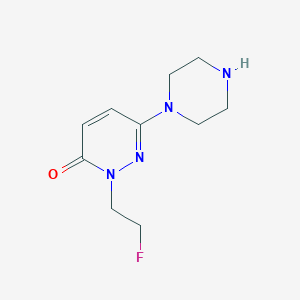

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

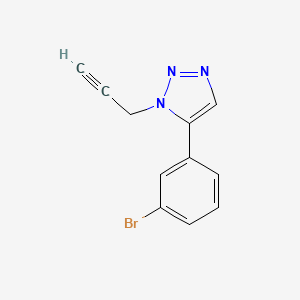

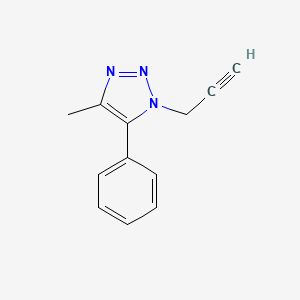

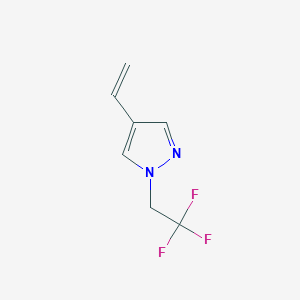

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)

![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)

![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)

![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)